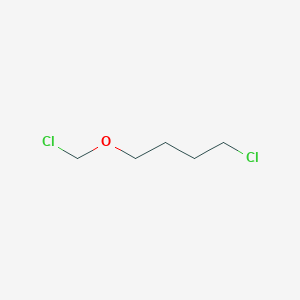![molecular formula C12H23NO3 B6235690 tert-butyl N-{2-[1-(hydroxymethyl)cyclobutyl]ethyl}carbamate CAS No. 2408962-45-6](/img/new.no-structure.jpg)
tert-butyl N-{2-[1-(hydroxymethyl)cyclobutyl]ethyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-{2-[1-(hydroxymethyl)cyclobutyl]ethyl}carbamate is a chemical compound with the molecular formula C12H23NO3 It is known for its unique structure, which includes a cyclobutyl ring and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{2-[1-(hydroxymethyl)cyclobutyl]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl-containing intermediate. One common method includes the use of tert-butyl chloroformate and a cyclobutyl amine derivative under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-{2-[1-(hydroxymethyl)cyclobutyl]ethyl}carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Tert-butyl N-{2-[1-(hydroxymethyl)cyclobutyl]ethyl}carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-{2-[1-(hydroxymethyl)cyclobutyl]ethyl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to modulation of their activity. The cyclobutyl ring provides structural rigidity, which can influence the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate: This compound has a similar structure but with additional hydroxymethyl groups, which can affect its reactivity and applications.
Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate:
Uniqueness
Tert-butyl N-{2-[1-(hydroxymethyl)cyclobutyl]ethyl}carbamate is unique due to its specific combination of a cyclobutyl ring and a tert-butyl carbamate group. This structure provides a balance of stability and reactivity, making it suitable for various applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
2408962-45-6 |
|---|---|
Molecular Formula |
C12H23NO3 |
Molecular Weight |
229.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




